Superior In Vitro Potency Across Five Common EGFR Exon 20 Insertion Variants
In a direct head-to-head comparison using Ba/F3 cell models harboring five distinct EGFR exon 20 insertion variants (A763_Y764insFQEA, V769_D770insASV, D770_N771insSVD, H773_V774insNPH, and H773_V774insH), mobocertinib demonstrated the highest efficacy among eight tested EGFR-TKIs [1]. Critically, mobocertinib was the only agent to show robust activity against the H773_V774insH variant, a mutation known to confer resistance to most other EGFR inhibitors [1].
| Evidence Dimension | In vitro potency across multiple EGFR exon 20 insertion variants |
|---|---|
| Target Compound Data | Highest efficacy among 8 TKIs tested; active against H773_V774insH |
| Comparator Or Baseline | Other TKIs: erlotinib, afatinib, poziotinib, CLN-081, sunvozertinib, osimertinib, brigatinib. All others showed reduced or no activity against H773_V774insH. |
| Quantified Difference | Qualitative difference: only mobocertinib retained full activity against the resistant H773_V774insH variant. |
| Conditions | Murine pro-B-cell (Ba/F3) lines engineered to express one of five common EGFR exon 20 insertion mutations. |
Why This Matters
For procurement, this data validates that mobocertinib is the essential tool compound for studying a broad range of EGFR exon 20 insertion mutations, including those resistant to alternative TKIs.
- [1] Suda, K., et al. (2023). P1.08-05 On-Target Acquired Resistance to Mobocertinib and Strategy to Overcome It - In Vitro Study Using EGFR Ex20 Insertion Models. Journal of Thoracic Oncology, 18(11), S182. View Source
